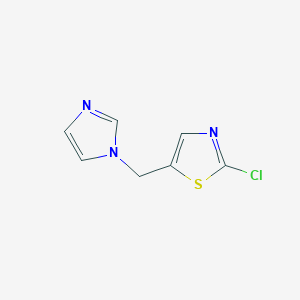

2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

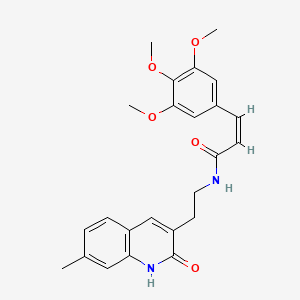

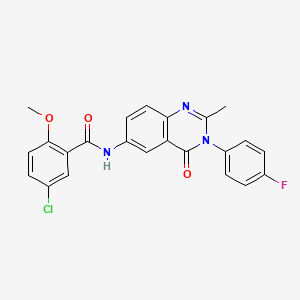

2-Chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family of heterocyclic compounds. It is a derivative of the thiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three sulfur atoms. This compound is an important intermediate in the synthesis of other thiazole derivatives and has been found to have many potential applications in the fields of medicinal chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles

Imidazo[2,1-b]thiazole, a structurally related compound, showcases a broad spectrum of pharmacological activities, serving as a foundational moiety in medicinal chemistry. The derivatives of imidazo[2,1-b]thiazole have been extensively investigated for their diverse therapeutic applications. This includes the development of new derivatives with a wide range of pharmacological effects, highlighting the compound's versatility and its potential in the design of new therapeutics (Shareef et al., 2019).

Novel Thiazole Derivatives and Their Patented Applications

The synthesis and patenting of novel thiazole derivatives have shown significant advancements, with applications ranging from antimicrobial, antifungal, antiviral, to neuroprotective and antitumor activities. This review emphasizes the therapeutic potential of thiazole derivatives, underscoring the molecule's importance in drug discovery and development (Leoni et al., 2014). Additionally, thiazole derivatives are explored for their pharmacological activity toward receptors, showcasing the unpredictability of pharmacological activity due to structural modifications of a prototype drug molecule (Leoni et al., 2014).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those structurally similar to 2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole, have shown promising antitumor activity. These compounds, undergoing preclinical testing, offer insights into the synthesis of compounds with varied biological properties, potentially leading to new antitumor drugs (Iradyan et al., 2009).

Pharmacological Properties of Chlormethiazole

Chlormethiazole, a thiazole derivative, has a long history of use as a sedative agent, with its action involving the potentiation of GABA activity. Its role as a neuroprotective agent has been explored in animal models of stroke, highlighting its potential in preventing the anatomical and functional effects of stroke despite challenges in clinical trials (Wilby & Hutchinson, 2006).

Synthesis and Transformation of Phosphorylated 1,3-Azoles

The synthesis of phosphorylated 1,3-azoles, including thiazoles, has been extensively reviewed, showcasing the chemical and biological properties of these derivatives. This review highlights the methods and applications of 4-phosphorylated imidazole derivatives, illustrating the wide range of activity from insectoacaricidal to antihypertensive and neurodegenerative effects (Abdurakhmanova et al., 2018).

Wirkmechanismus

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components to functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-chloro-5-(imidazol-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-7-10-3-6(12-7)4-11-2-1-9-5-11/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLPCLPBKNVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2695559.png)

methanone](/img/structure/B2695561.png)

![2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2695565.png)

![methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2695566.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2695572.png)